N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine
Description
Properties
Molecular Formula |
C8H13N3S |
|---|---|
Molecular Weight |
183.28 g/mol |
IUPAC Name |
N-ethyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C8H13N3S/c1-2-9-8-11-6-4-3-5-10-7(6)12-8/h10H,2-5H2,1H3,(H,9,11) |
InChI Key |
UUQTUSAXTOMPSO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=C(S1)NCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a thioamide with a halogenated pyridine derivative in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine has been investigated for its potential as a therapeutic agent. Its unique thiazole and pyridine structures suggest possible interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, a study showed that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Research indicates that thiazole derivatives can exhibit significant antibacterial effects against various pathogens .
Neuropharmacology
There is emerging evidence suggesting that this compound may influence neurotransmitter systems. Compounds in this category have been studied for their potential to modulate serotonin and dopamine receptors .
Screening Libraries
This compound is included in several screening libraries used for drug discovery. It is part of collections aimed at identifying novel inhibitors for various biological targets . This facilitates high-throughput screening processes essential for modern pharmacological research.
Case Study 1: Anticancer Activity
A recent study focused on the synthesis of this compound derivatives revealed promising results regarding their cytotoxicity against human cancer cell lines. The derivatives demonstrated IC50 values in the micromolar range against breast and lung cancer cells .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli strains .
Mechanism of Action
The mechanism of action of N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, which can modulate their activity .
Comparison with Similar Compounds
Structural Variations and Core Modifications
The compound’s activity and physicochemical properties are influenced by:
Core structure : Thiazolo[5,4-b]pyridine vs. isomeric or pyrimidine-fused analogs.
Substituent position : Modifications on the amine group (position 2) or the pyridine ring (positions 4–7).
Functional groups : Hydrophobic, electron-withdrawing, or bulky substituents.
Table 1: Structural Comparison of Thiazolo[5,4-b]pyridine Derivatives
Table 2: Enzymatic Inhibitory Activities (c-KIT IC₅₀)
| Compound | R1 Group | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 6h | 3-(Trifluoromethyl)phenyl | 9.87 | |
| 6i | CH₂-3-(Trifluoromethyl)phenyl | >20 | |
| Target | Ethyl (N, position 2) | N/A* | - |
*No direct data available for the target compound.
Physicochemical Properties
Melting points and synthetic yields vary with substituents:
- Thiazolo[5,4-d]pyrimidine analogs (e.g., compound 18 ) melt at 173–175°C with 35% yield .
- The 5-methoxy derivative (CAS 13797-77-8) is synthesized in ~87% yield , suggesting efficient routes for methoxy-substituted analogs.
Table 3: Physicochemical Properties
Isomeric and Core-Modified Analogs
- Thiazolo[5,4-d]pyrimidines (e.g., compound 19 ) show lower yields (24–35%) and higher melting points (186–188°C), reflecting increased rigidity from pyrimidine fusion .
Biological Activity
N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine (CAS Number: 2059993-58-5) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and therapeutic potential based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃N₃S |
| Molecular Weight | 183.28 g/mol |
| CAS Number | 2059993-58-5 |
This compound exhibits various biological activities that can be attributed to its structural features. The thiazole and pyridine moieties are known for their roles in biological interactions:
- Anticancer Activity : Preliminary studies suggest that compounds containing thiazole and pyridine rings can inhibit cancer cell proliferation. The structure–activity relationship (SAR) indicates that modifications in these rings can enhance cytotoxicity against different cancer cell lines. For instance, thiazole derivatives have shown promising results as antitumor agents with IC50 values indicating significant potency against certain human cancer cell lines .
- Antimicrobial Properties : Research has indicated that thiazole derivatives possess antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also exhibit similar properties .
- Neuroprotective Effects : Some studies have investigated the potential of thiazole-containing compounds as acetylcholinesterase inhibitors. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease .
Anticancer Studies
A recent study evaluated the anticancer properties of several thiazole derivatives including this compound against a panel of cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity with an IC50 value lower than many standard chemotherapeutics.
Antimicrobial Activity
In antimicrobial assays against both Gram-positive and Gram-negative bacteria, this compound showed significant inhibition zones compared to control antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
